

(-)-Vinigrol: A Diterpenoid Tool for Probing Inflammatory Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Vinigrol

Cat. No.: B1683060

[Get Quote](#)

Application Note AP-2025-12-14

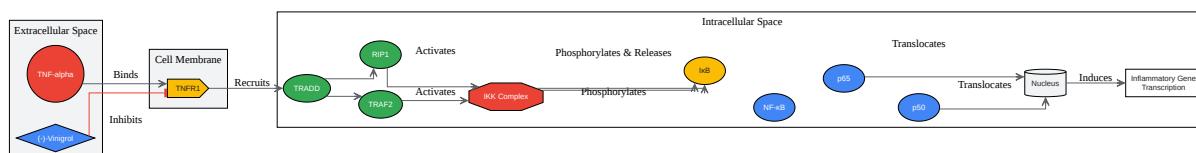
Introduction

(-)-Vinigrol is a structurally complex diterpenoid natural product first isolated from the fungus *Virgaria nigra*.^[1] Renowned for its unique 6-8-6 tricyclic carbon skeleton, **(-)-Vinigrol** has garnered significant attention not only for its challenging total synthesis but also for its potent biological activities.^{[2][3][4]} Among its reported pharmacological effects, its role as a Tumor Necrosis Factor-alpha (TNF- α) antagonist positions it as a valuable tool compound for researchers in the field of inflammation, immunology, and drug discovery.^{[2][5]} This document provides detailed application notes and protocols for the utilization of **(-)-Vinigrol** in inflammation research.

Mechanism of Action

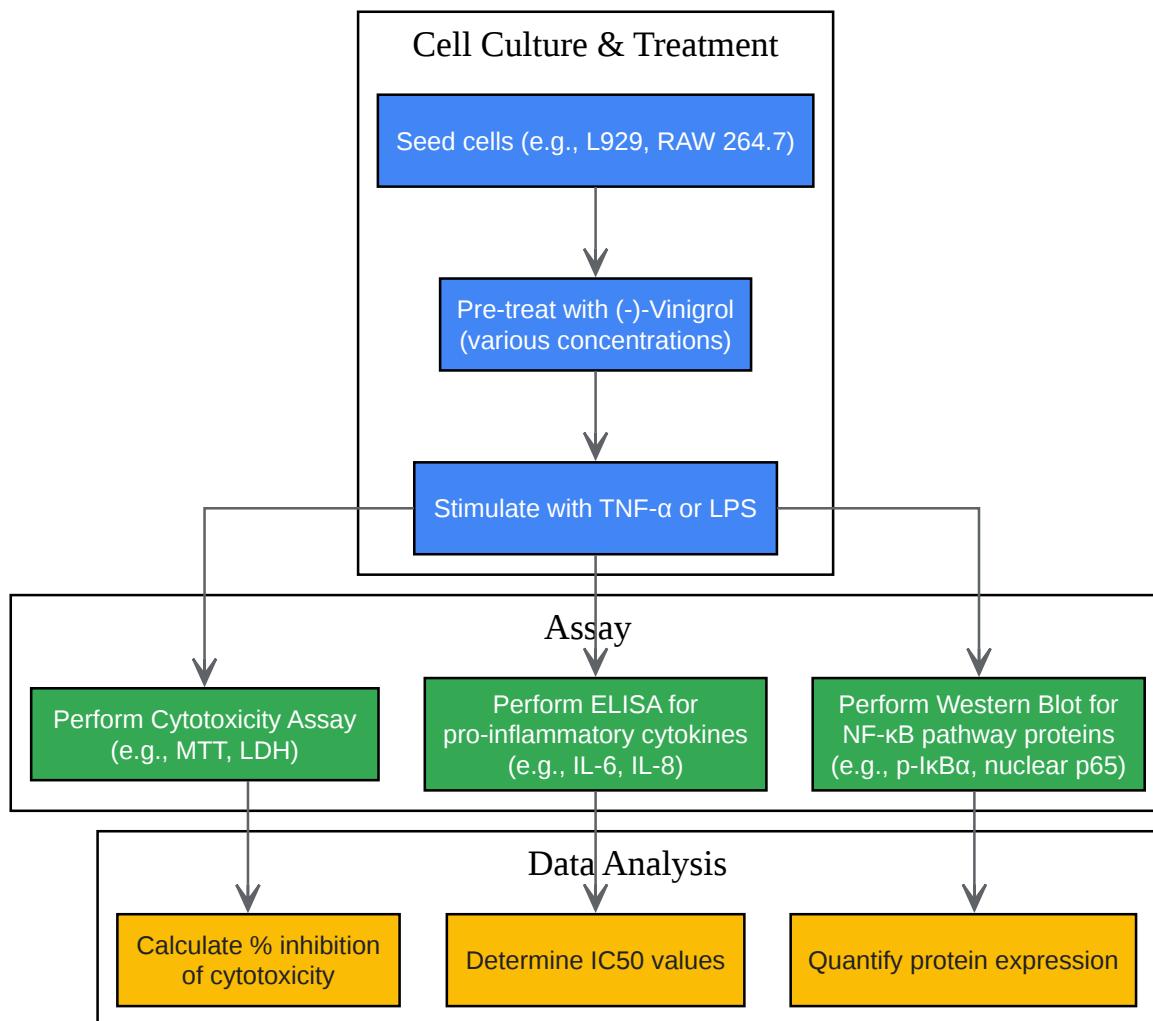
(-)-Vinigrol exerts its anti-inflammatory effects primarily through the antagonism of TNF- α .^[5] TNF- α is a pleiotropic pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It binds to its receptors, TNFR1 and TNFR2, on the surface of various cell types, triggering a cascade of intracellular signaling events. This signaling predominantly activates the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of numerous genes involved in inflammation, cell survival, and apoptosis. By acting as an antagonist, **(-)-Vinigrol** is understood to interfere with the binding of TNF- α to its receptors, thereby inhibiting these downstream signaling events and the subsequent inflammatory response.

Data Presentation


The following table summarizes the available quantitative data on the biological activity of **(-)-Vinigrol** as a TNF- α antagonist. The data is derived from a patent describing its inhibitory effect on TNF-induced cytotoxicity.[\[5\]](#)

Parameter	Vinigrol Concentration (μ M)	Inhibition of TNF-induced Cytotoxicity (%)	Reference
Cytotoxicity Inhibition	77.5	100	[5]
Cytotoxicity Inhibition	15.5	100	[5]
Cytotoxicity Inhibition	3.1	91	[5]
Cytotoxicity Inhibition	0	30	[5]

Note: The control in this study showed 30% cytotoxicity in the absence of Vinigrol.


Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of **(-)-Vinigrol** in inflammation research.

[Click to download full resolution via product page](#)

Caption: **(-)-Vinigrol** inhibits the TNF- α signaling pathway.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating **(-)-Vinigrol**.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of **(-)-Vinigrol**.

Protocol 1: TNF- α -induced Cytotoxicity Assay in L929 Cells

This assay determines the ability of **(-)-Vinigrol** to protect cells from TNF- α -induced cell death.

Materials:

- L929 mouse fibrosarcoma cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Recombinant murine TNF- α
- Actinomycin D
- **(-)-Vinigrol**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- DMSO (Dimethyl sulfoxide)
- PBS (Phosphate-Buffered Saline)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2×10^4 cells/well in 100 μ L of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

- Compound Preparation: Prepare a stock solution of **(-)-Vinigrol** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is $\leq 0.1\%$.
- Treatment: Remove the culture medium from the wells and add 50 μL of fresh medium containing the various concentrations of **(-)-Vinigrol**. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 1-2 hours.
- TNF- α Stimulation: Prepare a solution of TNF- α and Actinomycin D in culture medium. Add 50 μL of this solution to each well to achieve a final concentration of 1 ng/mL TNF- α and 1 $\mu\text{g}/\text{mL}$ Actinomycin D.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Assessment (MTT Assay):
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated, non-TNF- α stimulated control cells. The percentage inhibition of cytotoxicity can then be determined.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This protocol assesses the effect of **(-)-Vinigrol** on the production of pro-inflammatory cytokines, such as IL-6 and IL-8, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line

- DMEM with high glucose
- FBS
- Penicillin-Streptomycin solution
- LPS (from *E. coli*)
- **(-)-Vinigrol**
- ELISA kits for murine IL-6 and IL-8
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of complete DMEM. Incubate overnight.
- Compound Preparation: Prepare serial dilutions of **(-)-Vinigrol** in culture medium from a DMSO stock solution.
- Treatment: Replace the medium with 100 μL of fresh medium containing the desired concentrations of **(-)-Vinigrol** or vehicle control. Incubate for 1-2 hours.
- LPS Stimulation: Add 10 μL of LPS solution to each well to achieve a final concentration of 100 ng/mL.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: Centrifuge the plate at 1,000 rpm for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
- ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
- Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and IL-8 in the supernatants. Calculate the percentage inhibition of cytokine production by **(-)-Vinigrol** compared to the LPS-stimulated vehicle control.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol investigates the effect of **(-)-Vinigrol** on the phosphorylation of I κ B α and the nuclear translocation of the p65 subunit of NF-κB, key events in TNF- α -induced NF-κB activation.

Materials:

- HeLa or other suitable cell line
- DMEM, FBS, Penicillin-Streptomycin
- Recombinant human TNF- α
- **(-)-Vinigrol**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Nuclear and cytoplasmic extraction kit
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-I κ B α , anti-I κ B α , anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluence. Pre-treat with **(-)-Vinigrol** or vehicle for 1-2 hours, followed by stimulation with TNF- α (10 ng/mL) for 15-30 minutes (for p-I κ B α) or 30-60 minutes (for p65 translocation).
- Protein Extraction:
 - For total protein (p-I κ B α analysis): Wash cells with cold PBS and lyse with RIPA buffer.
 - For nuclear/cytoplasmic fractionation (p65 analysis): Use a commercial kit according to the manufacturer's protocol.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
- Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to total protein levels and the levels of nuclear p65 to the nuclear loading control (Lamin B1).

Conclusion

(-)-Vinigrol represents a potent and specific tool for the investigation of TNF- α -mediated inflammatory processes. Its ability to antagonize TNF- α signaling makes it a valuable compound for elucidating the role of this critical cytokine in various disease models and for the screening and validation of novel anti-inflammatory drug targets. The protocols provided herein offer a starting point for researchers to explore the anti-inflammatory potential of **(-)-Vinigrol** in their specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, *Virgaria nigra*. I. Taxonomy, fermentation, isolation, physicochemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 3. Scalable Total Synthesis of (-)-Vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Scalable Total Synthesis of (−)-Vinigrol - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. US5306732A - Tumor necrosis factor antagonist - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(-)-Vinigrol: A Diterpenoid Tool for Probing Inflammatory Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683060#vinigrol-as-a-tool-compound-in-inflammation-research\]](https://www.benchchem.com/product/b1683060#vinigrol-as-a-tool-compound-in-inflammation-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com